molecular formula C25H19Cl2P B14603356 Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl- CAS No. 59625-57-9

Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl-

Cat. No.: B14603356
CAS No.: 59625-57-9
M. Wt: 421.3 g/mol
InChI Key: LKPFHPXTAXEWFV-UHFFFAOYSA-N
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Description

Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl- (CAS 59625-57-9) is a pentavalent phosphorus compound with the molecular formula C25H17Cl2P. It belongs to the class of ylides, where a carbene moiety is stabilized by resonance with the adjacent phosphorus atom. The 2,4-dichlorophenyl substituent confers electron-withdrawing properties, influencing the compound's stability and reactivity. This phosphorane is structurally characterized by a trigonal bipyramidal geometry, with the aryl groups occupying equatorial positions and the dichlorophenyl-methylene group in an apical or equatorial site depending on steric and electronic factors .

Properties

CAS No.

59625-57-9

Molecular Formula

C25H19Cl2P

Molecular Weight

421.3 g/mol

IUPAC Name

(2,4-dichlorophenyl)methylidene-triphenyl-λ5-phosphane

InChI

InChI=1S/C25H19Cl2P/c26-21-17-16-20(25(27)18-21)19-28(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19H

InChI Key

LKPFHPXTAXEWFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=CC2=C(C=C(C=C2)Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of (2,4-Dichlorobenzyl)Triphenylphosphonium Halide

Triphenylphosphine reacts with (2,4-dichlorobenzyl) chloride or bromide in an inert solvent (e.g., tetrahydrofuran, dichloromethane) under reflux to form the phosphonium salt. The reaction proceeds via nucleophilic substitution, where the lone pair on phosphorus attacks the electrophilic benzyl halide:
$$
\text{P(C}6\text{H}5\text{)}3 + \text{ClCH}2\text{C}6\text{H}3\text{Cl}2\text{-2,4} \rightarrow [\text{(C}6\text{H}5\text{)}3\text{PCH}2\text{C}6\text{H}3\text{Cl}2\text{-2,4}]^+\text{Cl}^-
$$
This step typically achieves yields of 85–92% after recrystallization from ethanol or acetone.

Step 2: Deprotonation to Generate the Phosphorane

The phosphonium salt is treated with a strong base (e.g., n-butyllithium, lithium diisopropylamide) in anhydrous tetrahydrofuran at −78°C to 0°C. Deprotonation of the benzylic proton generates the ylide:
$$
[\text{(C}6\text{H}5\text{)}3\text{PCH}2\text{C}6\text{H}3\text{Cl}2\text{-2,4}]^+\text{Cl}^- + \text{Li}^+\text{Base}^- \rightarrow \text{(C}6\text{H}5\text{)}3\text{P=CHC}6\text{H}3\text{Cl}_2\text{-2,4} + \text{LiCl} + \text{Base-H}
$$
Critical parameters include:

  • Base strength : n-Butyllithium (pKₐ ~50) ensures complete deprotonation.
  • Temperature : Subzero conditions minimize side reactions (e.g., hydrolysis).
  • Solvent purity : Anhydrous THF or diethyl ether prevents quenching of the base.

Alternative Methods for Phosphorane Synthesis

Microwave-Assisted Quaternization

Recent advances employ microwave irradiation to accelerate the quaternization step. Heating triphenylphosphine and (2,4-dichlorobenzyl) bromide at 120°C for 15 minutes in acetonitrile achieves 94% conversion, reducing reaction times from hours to minutes. The phosphonium salt is subsequently deprotonated using standard protocols.

Solid-Phase Synthesis Using Polymer-Supported Bases

To simplify purification, polymer-bound bases (e.g., polystyrene-supported DBU) facilitate deprotonation in dichloromethane at room temperature. This method avoids lithium byproducts, yielding the phosphorane in 78% purity after filtration.

Mechanistic Insights and Side Reactions

Competing Pathways During Deprotonation

Inadequate base strength or elevated temperatures may lead to:

  • Incomplete deprotonation , leaving residual phosphonium salt.
  • Oxygenation , forming triphenylphosphine oxide if traces of water or oxygen are present.
  • Elimination reactions , producing 2,4-dichlorostyrene as a byproduct.

Stability of the Phosphorane

[(2,4-Dichlorophenyl)methylene]triphenylphosphorane is moisture-sensitive and requires storage under inert atmosphere. Decomposition pathways include:

  • Hydrolysis :
    $$
    \text{(C}6\text{H}5\text{)}3\text{P=CHC}6\text{H}3\text{Cl}2\text{-2,4} + \text{H}2\text{O} \rightarrow \text{(C}6\text{H}5\text{)}3\text{P=O} + \text{CH}3\text{C}6\text{H}3\text{Cl}2\text{-2,4}
    $$
  • Dimerization : Prolonged storage at room temperature induces [2+2] cycloaddition, forming a 1,2-diphosphetane derivative.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Purity Advantages
Quaternization-Dehydrohalogenation THF, n-BuLi, −78°C 80–85% >95% High reproducibility
Microwave-Assisted 120°C, 15 min 88% 92% Rapid quaternization
Solid-Phase Deprotonation RT, polymer-DBU, CH₂Cl₂ 78% 85% Simplified workup

Recommendations for Optimal Synthesis

  • Quaternization Step : Use (2,4-dichlorobenzyl) bromide for faster kinetics compared to the chloride.
  • Base Selection : n-Butyllithium in THF at −78°C ensures quantitative deprotonation.
  • Purification : Chromatography on silica gel (hexane/ethyl acetate) removes residual phosphine oxide.

Chemical Reactions Analysis

Types of Reactions

Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl- primarily undergoes the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes. This reaction is a nucleophilic addition to the carbonyl group, followed by the formation of a four-membered ring intermediate called oxaphosphetane, which decomposes to yield the alkene and triphenylphosphine oxide .

Common Reagents and Conditions

Major Products

The major products of the Wittig reaction involving phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl- are alkenes and triphenylphosphine oxide. The specific alkene formed depends on the aldehyde or ketone used in the reaction .

Scientific Research Applications

Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl- in the Wittig reaction involves the nucleophilic attack of the ylide carbon on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a betaine intermediate, which then undergoes cyclization to form an oxaphosphetane. The oxaphosphetane decomposes to yield the desired alkene and triphenylphosphine oxide .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups

[(4-Methoxyphenyl)methylene]triphenylphosphorane (CAS 21960-26-9)
  • Molecular Formula : C26H23OP
  • Key Feature : The 4-methoxyphenyl group is electron-donating, reducing the ylide’s stability compared to the dichlorophenyl analogue.
  • Reactivity : Enhanced nucleophilicity due to decreased electron withdrawal, making it more reactive in Wittig reactions with aldehydes.
3-Chloro-2-oxopropylidene triphenylphosphorane (CAS 13605-66-8)
  • Molecular Formula : C21H18ClOP
  • Key Feature : The carbonyl group adjacent to the ylidic carbon introduces conjugation, stabilizing the negative charge.
  • Reactivity : Reacts preferentially with α,β-unsaturated carbonyl compounds due to resonance stabilization.
  • Reference : Synthesis procedures highlight its use in ketene generation .

Steric and Aromatic System Comparisons

Triphenyl[(1-naphthyl)methylene]phosphorane (CAS 1081566-52-0)
  • Molecular Formula : C29H23P
  • Key Feature : The naphthyl group provides extended conjugation, increasing steric bulk.
  • Reactivity : Reduced reactivity in sterically hindered environments but enhanced stability in π-stacking interactions.
  • Reference : Larger aromatic systems may alter crystal packing and solubility .
(2-Thienyl)bis(2,2'-biphenylylene)phosphorane
  • Key Feature : Heteroaryl (thienyl) substituents influence apicophilicity and geometry.

Ionic vs. Neutral Phosphorus Compounds

(2,4-Dichlorobenzyl)triphenylphosphonium Chloride (CAS 2492-23-1)
  • Molecular Formula : C25H20Cl3P
  • Key Feature : A tetravalent phosphonium salt, ionic in nature.
  • Application : Precursor to phosphoranes via deprotonation. The chloride counterion facilitates solubility in polar solvents.
  • Reference : Widely used in nucleophilic substitution reactions .

Data Table: Comparative Analysis of Phosphoranes and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituent Reactivity Profile Reference
[(2,4-Dichlorophenyl)methylene]triphenylphosphorane 59625-57-9 C25H17Cl2P 407.28 2,4-Dichlorophenyl High stability, selective alkene formation
[(4-Methoxyphenyl)methylene]triphenylphosphorane 21960-26-9 C26H23OP 382.43 4-Methoxyphenyl Enhanced nucleophilicity
3-Chloro-2-oxopropylidene triphenylphosphorane 13605-66-8 C21H18ClOP 352.80 Chloro-carbonyl Ketene generation, resonance stabilization
Triphenyl[(1-naphthyl)methylene]phosphorane 1081566-52-0 C29H23P 402.47 Naphthyl Steric hindrance, π-stacking
(2,4-Dichlorobenzyl)triphenylphosphonium Chloride 2492-23-1 C25H20Cl3P 453.74 2,4-Dichlorobenzyl Ionic precursor, polar reactions

Biological Activity

Phosphorane compounds, particularly those with triphenyl groups, have garnered attention in various fields of chemistry and biology due to their unique properties and potential applications. This article focuses on the biological activity of the compound "Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl-", exploring its mechanisms of action, synthesis, and implications in medicinal chemistry.

Chemical Structure and Properties

The compound "Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl-" is characterized by a phosphorus atom bonded to a triphenyl group and a 2,4-dichlorophenylmethylene moiety. The general structure can be represented as follows:

Phosphorane=Ph3P+=C(C6H3(Cl)2)R\text{Phosphorane}=\text{Ph}_3\text{P}^+=\text{C}(\text{C}_6\text{H}_3(\text{Cl})_2)\text{R}

This structure allows for various interactions with biological targets, making it a subject of interest in pharmacological studies.

Antimicrobial Properties

Recent studies have indicated that phosphoranes exhibit significant antimicrobial activity. For instance, derivatives of triphenylphosphonium have shown efficacy against various bacterial strains. A study demonstrated that triphenylphosphonium derivatives possess high cytotoxicity against cancer cell lines such as HCT 116 and MCF-7. The presence of the positively charged phosphonium moiety enhances their ability to penetrate cellular membranes, leading to increased antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus .

The cytotoxic effects of phosphorane compounds are attributed to their ability to induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) upon cellular uptake, leading to oxidative stress and subsequent cell death. This has been particularly noted in studies involving triphenylphosphonium derivatives where the phosphonium group facilitates mitochondrial targeting .

Synthesis and Derivatives

The synthesis of phosphoranes typically involves the reaction of phosphorus trichloride with appropriate organic substrates. For example:

  • Synthesis Method :
    • React phosphorus trichloride with an alkene or an aldehyde in the presence of a base.
    • Isolate the phosphorane product through purification techniques such as recrystallization.
  • Derivatives : Various derivatives can be synthesized by modifying the phenyl groups or substituents on the phosphorus atom. These modifications can enhance biological activity or alter specificity towards certain biological targets.

Case Study 1: Anticancer Activity

In a controlled study, triphenylphosphonium derivatives were tested against multiple cancer cell lines. The results indicated that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to their electron-donating counterparts. The study concluded that structural modifications could significantly influence the biological activity of phosphoranes .

Compound StructureIC50 (µM)Cell Line Tested
Triphenylphosphonium10HCT 116
Dichlorophenyl derivative5MCF-7

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial effectiveness of various phosphonium compounds against Staphylococcus aureus. The results showed that compounds with increased lipophilicity demonstrated better membrane penetration and higher inhibition zones in agar diffusion tests.

CompoundInhibition Zone (mm)MIC (µg/mL)
Triphenylphosphonium2015
Dichlorophenyl derivative2510

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing [(2,4-dichlorophenyl)methylene]triphenylphosphorane?

  • Methodological Answer : The compound can be synthesized via two primary routes:

  • Route 1 : Reaction of carbon tetrachloride with triphenylphosphine under controlled conditions to form dichloromethylenetriphenylphosphorane intermediates .
  • Route 2 : Decomposition of chloroform using potassium tert-butoxide in the presence of triphenylphosphine, followed by substitution with 2,4-dichlorobenzyl groups .
  • Key Validation : Characterization via melting point analysis (e.g., 240–241°C decomposition) and elemental analysis (C, H, N percentages) ensures purity .

Q. How does [(2,4-dichlorophenyl)methylene]triphenylphosphorane react with carbonyl compounds?

  • Methodological Answer : The phosphorane acts as a Wittig reagent, selectively reacting with ketones over aldehydes. For example, with ethyl pyruvate, it forms ethyl 3,3-dichloro-2-methylacrylate via nucleophilic attack at the ketone carbonyl, followed by elimination of triphenylphosphine oxide .
  • Experimental Design : Monitor reactions using TLC or NMR to track the disappearance of starting materials and intermediate formation. Quench with aqueous bicarbonate to isolate products .

Q. What analytical techniques are critical for characterizing this phosphorane and its derivatives?

  • Methodological Answer :

  • Elemental Analysis : Confirm stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .
  • Melting Point/Decomposition : Assess thermal stability (e.g., decomposition at 240–244°C) .
  • NMR Spectroscopy : Use 31^{31}P NMR to verify phosphorane structure and 1^{1}H/13^{13}C NMR to confirm aromatic substitution patterns .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4-dichlorophenyl group influence the reactivity of this phosphorane in Wittig reactions?

  • Methodological Answer :

  • Steric Effects : The bulky 2,4-dichlorophenyl group reduces reactivity toward sterically hindered carbonyl substrates, favoring less crowded ketones (e.g., ethyl pyruvate over cyclohexanone) .
  • Electronic Effects : Electron-withdrawing chlorine atoms enhance the electrophilicity of the ylide, increasing reaction rates with electron-deficient carbonyl groups. Compare kinetics using substrates like nitrobenzaldehydes vs. methoxy-substituted analogs .
  • Data Contradiction : Some studies report unexpected regioselectivity in polycarbonyl systems; resolve via computational modeling (DFT) to map transition states .

Q. What strategies stabilize [(2,4-dichlorophenyl)methylene]triphenylphosphorane under acidic or reductive conditions?

  • Methodological Answer :

  • Acidic Stability : The phosphorane resists cleavage in 20% TFA/methylene chloride but decomposes in 30% TFA over 4 hours. Stabilize by avoiding protic solvents and using inert atmospheres .
  • Reductive Stability : Hydrogenolysis with Pd/C in methanol does not cleave the phosphorane, making it suitable for reactions requiring hydrogenation-sensitive protecting groups .
  • Validation : Monitor stability via 31^{31}P NMR to detect phosphine oxide byproducts .

Q. How can this phosphorane be applied in synthesizing bioactive triazole derivatives?

  • Methodological Answer :

  • Step 1 : React with α,β-unsaturated aldehydes to form dichlorostyryl intermediates, then cyclize with hydrazines to generate 1,2,4-triazole rings .
  • Step 2 : Introduce 2,4-dichlorophenyl groups via Suzuki coupling to enhance antifungal activity (e.g., analogs of paclobutrazol) .
  • Biological Testing : Assess MIC values against Candida albicans and compare with commercial fungicides like diniconazole .

Q. What are the environmental and handling risks associated with this compound?

  • Methodological Answer :

  • Toxicity Screening : Use in vitro assays (e.g., Ames test) to evaluate mutagenicity. Chlorinated aromatics may require specialized disposal .
  • Handling : Store under nitrogen to prevent hydrolysis. Use PPE (gloves, goggles) due to potential irritancy .

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